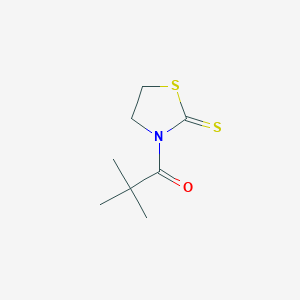

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one

説明

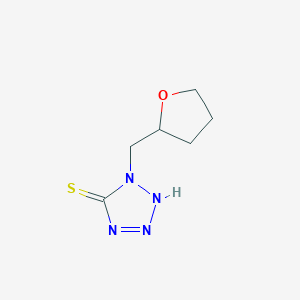

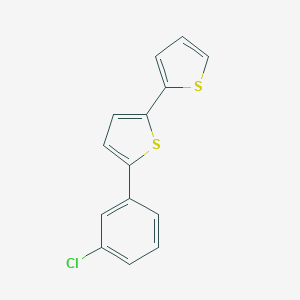

“2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one” is a chemical compound with the molecular formula C8H13NOS2 . It has a molecular weight of 203.3 g/mol . The IUPAC name for this compound is 2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 . The canonical SMILES representation is CC©©C(=O)N1CCSC1=S .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 77.7 Ų . It has a heavy atom count of 12 . The complexity of the molecule, as computed by Cactvs 3.4.8.18, is 220 .科学的研究の応用

Synthesis and Diastereoselective Aldol Reactions

A study describes the synthesis and diastereoselective aldol reactions involving a thiazolidinethione chiral auxiliary, highlighting the utility of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one derivatives in synthesizing amino acid-derived chiral auxiliaries. This research opens avenues in asymmetric synthesis and stereoselective organic reactions, offering insights into the preparation of compounds with potential therapeutic value (Crimmins, Christie, & Hughes, 2012).

Generation of Structurally Diverse Library

Another research demonstrates the versatility of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one derivatives in generating a structurally diverse library of compounds through alkylation and ring closure reactions. This work underscores the compound's role as a precursor in the synthesis of a wide array of structurally complex and diverse chemical entities, which can be pivotal in drug discovery and development processes (Roman, 2013).

Anticancer and Anti-inflammatory Activities

Anticancer and Antiangiogenic Effects

Research into thioxothiazolidin-4-one derivatives, closely related to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, shows promising anticancer and antiangiogenic activities in vivo. These compounds inhibited tumor growth and angiogenesis in a mouse model, suggesting potential therapeutic applications in cancer treatment (Chandrappa et al., 2010).

Anti-inflammatory Activity

Another study synthesized derivatives of 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one and evaluated them for anti-inflammatory activity. Certain derivatives showed significant anti-inflammatory effects, indicating the compound's potential in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Corrosion Inhibition

Corrosion Inhibitors for Carbon Steel

Benzothiazole derivatives, structurally related to 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one, have been synthesized and shown to be effective corrosion inhibitors for carbon steel in acidic environments. These findings highlight the potential industrial applications of such compounds in protecting metals against corrosion, which is crucial for extending the lifespan of metal structures and components (Hu et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P280, P301, P302, P305, P312, P338, P351, P352 .

特性

IUPAC Name |

2,2-dimethyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-8(2,3)6(10)9-4-5-12-7(9)11/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFBZLPXTOTDIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B173257.png)